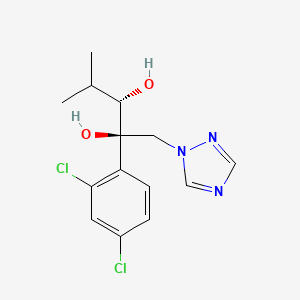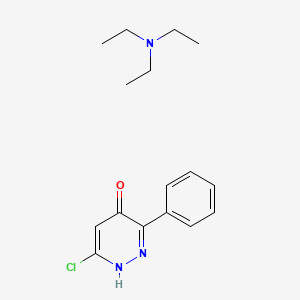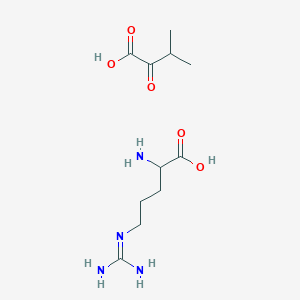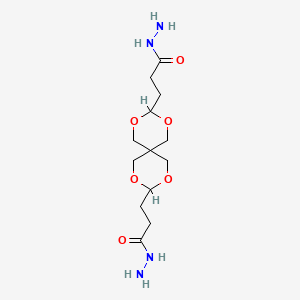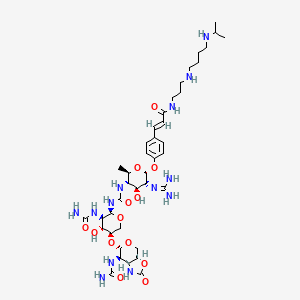
Iprocinodine II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iprocinodine II is a semisynthetic antibiotic that is a mixture of isopropylated cinodine I and cinodide II, glycolipid antibiotics isolated from Nocardia species . It is known for its potent antimicrobial properties and is used in various scientific research applications.
Méthodes De Préparation
The synthesis of Iprocinodine II involves several steps, starting with the isolation of cinodine I and cinodide II from Nocardia species. These compounds are then isopropylated to form this compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the isopropylation process. Industrial production methods may involve large-scale fermentation of Nocardia species followed by extraction and purification of the desired compounds .
Analyse Des Réactions Chimiques
Iprocinodine II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Applications De Recherche Scientifique
Iprocinodine II has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of glycolipid antibiotics.
Biology: It is used to study the antimicrobial properties and mechanisms of action of glycolipid antibiotics.
Medicine: It is investigated for its potential use in treating bacterial infections.
Industry: It is used in the development of new antimicrobial agents and formulations .
Mécanisme D'action
The mechanism of action of Iprocinodine II involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and cell lysis. The molecular targets include various components of the bacterial cell membrane, and the pathways involved include the inhibition of cell wall synthesis and interference with membrane function .
Comparaison Avec Des Composés Similaires
Iprocinodine II is unique compared to other similar compounds due to its specific isopropylation, which enhances its antimicrobial properties. Similar compounds include:
Cinodine I: A glycolipid antibiotic isolated from Nocardia species.
Cinodide II: Another glycolipid antibiotic from Nocardia species.
Procinonide: A synthetic glucocorticoid corticosteroid with different applications .
Propriétés
Numéro CAS |
60830-80-0 |
|---|---|
Formule moléculaire |
C40H65N13O13 |
Poids moléculaire |
936.0 g/mol |
Nom IUPAC |
(E)-3-[4-[(2R,3R,4S,5S,6R)-5-[[(2S,3R,4R,5R)-5-[[(3aS,6S,7R,7aR)-7-(carbamoylamino)-2-oxo-1,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-6-yl]oxy]-3-(carbamoylamino)-4-hydroxyoxan-2-yl]carbamoylamino]-3-(diaminomethylideneamino)-4-hydroxy-6-methyloxan-2-yl]oxyphenyl]-N-[3-[4-(propan-2-ylamino)butylamino]propyl]prop-2-enamide |
InChI |
InChI=1S/C40H65N13O13/c1-19(2)46-15-5-4-13-45-14-6-16-47-25(54)12-9-21-7-10-22(11-8-21)64-35-30(48-36(41)42)32(56)26(20(3)63-35)51-39(59)53-33-29(50-38(44)58)31(55)24(18-61-33)65-34-28(49-37(43)57)27-23(17-62-34)66-40(60)52-27/h7-12,19-20,23-24,26-35,45-46,55-56H,4-6,13-18H2,1-3H3,(H,47,54)(H,52,60)(H4,41,42,48)(H3,43,49,57)(H3,44,50,58)(H2,51,53,59)/b12-9+/t20-,23-,24-,26-,27+,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1 |
Clé InChI |
FJPCGBFVXKBORY-QTRGFMEWSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCCNCCCCNC(C)C)N=C(N)N)O)NC(=O)N[C@@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@@H]([C@@H]5[C@@H](CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N |
SMILES canonique |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCNC(C)C)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C(C5C(CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


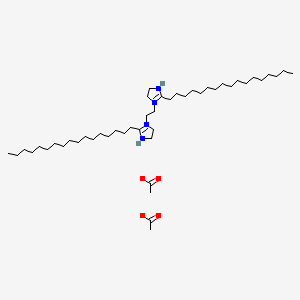
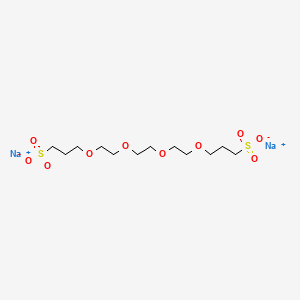
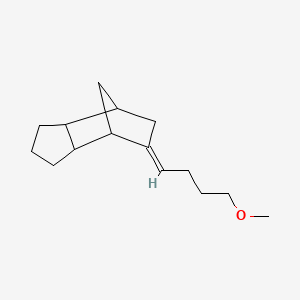

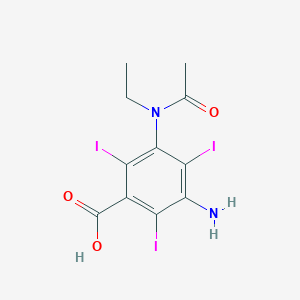
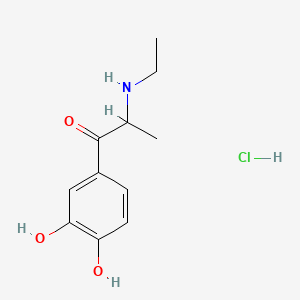
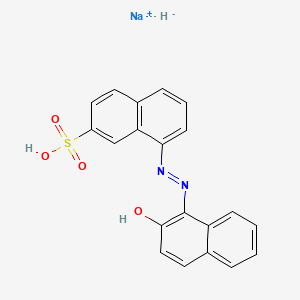
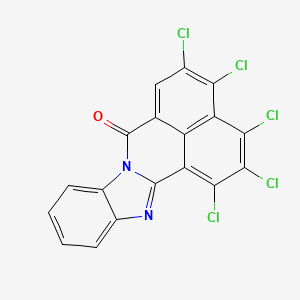
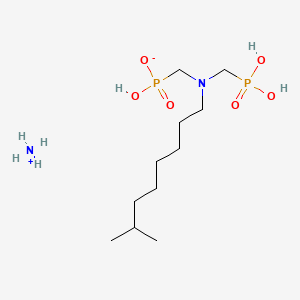
![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
